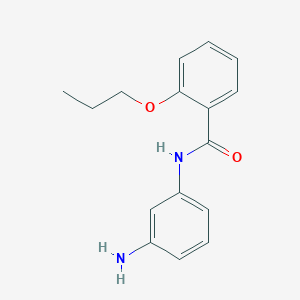N-(3-Aminophenyl)-2-propoxybenzamide
CAS No.: 1020722-55-7
Cat. No.: VC2618354
Molecular Formula: C16H18N2O2
Molecular Weight: 270.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1020722-55-7 |
|---|---|
| Molecular Formula | C16H18N2O2 |
| Molecular Weight | 270.33 g/mol |
| IUPAC Name | N-(3-aminophenyl)-2-propoxybenzamide |
| Standard InChI | InChI=1S/C16H18N2O2/c1-2-10-20-15-9-4-3-8-14(15)16(19)18-13-7-5-6-12(17)11-13/h3-9,11H,2,10,17H2,1H3,(H,18,19) |
| Standard InChI Key | ONHOHLZJXKLIKL-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N |
| Canonical SMILES | CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N |
Introduction
Chemical Identity and Basic Information
N-(3-Aminophenyl)-2-propoxybenzamide is characterized by specific identifiers that distinguish it in chemical databases and research literature. The compound features a benzamide core structure with key functional group modifications that define its chemical behavior and potential applications.
Table 1: Chemical Identity Information
| Parameter | Value |
|---|---|
| CAS Number | 1020722-55-7 |
| Molecular Formula | C16H18N2O2 |
| Molecular Weight | 270.33 g/mol |
| IUPAC Name | N-(3-aminophenyl)-2-propoxybenzamide |
| Standard InChI | InChI=1S/C16H18N2O2/c1-2-10-20-15-9-4-3-8-14(15)16(19)18-13-7-5-6-12(17)11-13/h3-9,11H,2,10,17H2,1H3,(H,18,19) |
| Standard InChIKey | ONHOHLZJXKLIKL-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N |
Physical and Chemical Properties
N-(3-Aminophenyl)-2-propoxybenzamide exhibits specific physical and chemical characteristics that influence its behavior in various environments and potential applications in research settings.
Physical Properties
The compound typically appears as a white to off-white crystalline solid at room temperature. Its solid-state characteristics make it suitable for storage and handling in laboratory settings while providing a stable form for various applications and analyses.
Chemical Properties
The chemical reactivity of N-(3-Aminophenyl)-2-propoxybenzamide is influenced by its functional groups, particularly the amino group and the amide linkage. The compound contains several key reactive sites:
-
The primary amine group (-NH2) at the 3-position of one phenyl ring, which can participate in various nucleophilic reactions
-
The amide bond (-CONH-) that connects the two aromatic rings, providing potential for hydrogen bonding and peptide-like interactions
-
The propoxy group (-OC3H7) at the 2-position of the benzamide portion, contributing to the molecule's lipophilicity and potential membrane permeability
These functional groups enable N-(3-Aminophenyl)-2-propoxybenzamide to engage in multiple chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and various transformations typical of amines and amides.
Structural Characteristics
Molecular Structure
N-(3-Aminophenyl)-2-propoxybenzamide possesses a distinctive molecular architecture characterized by two aromatic rings connected through an amide bond. The structural arrangement features specific substitution patterns that define the compound's three-dimensional configuration and reactivity profile.
Table 2: Structural Components of N-(3-Aminophenyl)-2-propoxybenzamide
| Structural Element | Description |
|---|---|
| Core Structure | Benzamide (benzoyl amide) |
| First Aromatic Ring | 2-propoxybenzene (containing the carbonyl group) |
| Second Aromatic Ring | 3-aminophenyl (connected via the amide nitrogen) |
| Key Linkage | Amide bond (–CO–NH–) |
| Key Substituents | Propoxy group at position 2; Amino group at position 3 |
The molecular structure highlights the connectivity between the amino group, the propoxy group, and the benzamide core, creating a unique three-dimensional arrangement that influences the compound's physical properties and biological interactions.
Structural Comparisons
Comparison with Related Compounds
Structural Analogs
N-(3-Aminophenyl)-2-propoxybenzamide belongs to a family of structurally related compounds that share the benzamide core but differ in their substitution patterns.
Table 3: Comparison with Structurally Related Compounds
| Compound | CAS Number | Molecular Formula | Key Difference |
|---|---|---|---|
| N-(3-Aminophenyl)-2-propoxybenzamide | 1020722-55-7 | C16H18N2O2 | Reference compound |
| N-(3-Aminophenyl)-3-propoxybenzamide | 1020722-71-7 | C16H18N2O2 | Propoxy group at position 3 instead of 2 |
| N-(3-Amino-2-methylphenyl)-2-propoxybenzamide | 1020056-52-3 | C17H20N2O2 | Additional methyl group at position 2 of the aminophenyl ring |
| N-(3-Aminophenyl)propanamide | 22987-10-6 | C9H12N2O | Lacks the second benzene ring and propoxy group |
These structural analogs demonstrate how subtle modifications to the core structure can potentially alter physical properties, chemical reactivity, and biological activity. The positional isomers, in particular, may exhibit different spatial arrangements that could affect their binding to biological targets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume